molecular formula C15H22N4O2 B12232098 4-[3-(Tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide

4-[3-(Tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide

Cat. No.: B12232098
M. Wt: 290.36 g/mol
InChI Key: BXXWSIYJPXKMPV-UHFFFAOYSA-N
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Description

4-[3-(Tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a tert-butylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the reaction of pyridine-2-carboxylic acid with tert-butyl isocyanate to form the tert-butylcarbamoyl derivative. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-[3-(Tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(Tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide is unique due to the presence of both the pyrrolidine and pyridine rings along with the tert-butylcarbamoyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

4-[3-(tert-butylcarbamoyl)pyrrolidin-1-yl]pyridine-2-carboxamide

InChI

InChI=1S/C15H22N4O2/c1-15(2,3)18-14(21)10-5-7-19(9-10)11-4-6-17-12(8-11)13(16)20/h4,6,8,10H,5,7,9H2,1-3H3,(H2,16,20)(H,18,21)

InChI Key

BXXWSIYJPXKMPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=CC(=NC=C2)C(=O)N

Origin of Product

United States

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